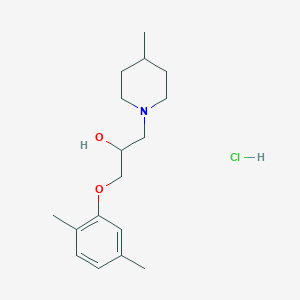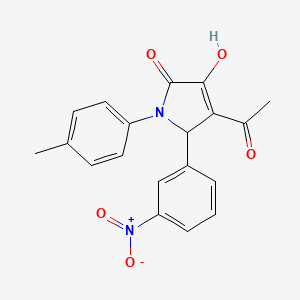
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of compounds known as beta-blockers and has been studied for its effects on the cardiovascular system, as well as its potential use in the treatment of various diseases.
Mecanismo De Acción
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce the workload on the heart and lower blood pressure, leading to improved cardiac function.
Biochemical and physiological effects:
In addition to its effects on the cardiovascular system, 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to have a number of other biochemical and physiological effects. Studies have demonstrated that 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its well-established safety profile. 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied in animal models and has been shown to have minimal toxicity and side effects. However, one limitation of using 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its relatively low potency compared to other beta-blockers, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more potent derivatives of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride that could be used in the treatment of cardiovascular diseases. Another potential direction is the investigation of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride's effects on other physiological systems, such as the immune system and the nervous system. Additionally, further studies are needed to determine the optimal dosing and administration strategies for 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in clinical settings.
Métodos De Síntesis
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with 4-methylpiperidine and isopropyl chloroformate. The resulting product can then be converted to the hydrochloride salt form through the addition of hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure. Studies have shown that 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can effectively lower blood pressure and improve cardiac function in animal models, making it a promising candidate for further clinical development.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-6-8-18(9-7-13)11-16(19)12-20-17-10-14(2)4-5-15(17)3;/h4-5,10,13,16,19H,6-9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBCVQTTALMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)

![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)

![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)

![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)